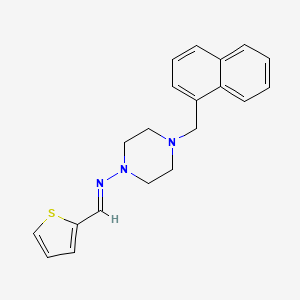

![molecular formula C16H22N2O3S2 B5544123 N-烯丙基-1-{[4-(甲硫基)苯基]磺酰基}-4-哌啶甲酰胺](/img/structure/B5544123.png)

N-烯丙基-1-{[4-(甲硫基)苯基]磺酰基}-4-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives often involves multistep reactions, starting from basic piperidine scaffolds to incorporate various functional groups. For instance, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, related to the target compound, has been reported. This synthesis involves starting from ethyl piperidine-4-carboxylate, followed by successive reactions to incorporate the sulfonyl and carbohydrazide functionalities (Khalid, Rehman, & Abbasi, 2014). Another example includes the cyclization of acetylenic sulfones with beta and gamma-chloroamines to produce piperidines, highlighting a convenient route for generating complex piperidine scaffolds (Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the target compound, can be characterized using techniques such as X-ray crystallography. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined, providing insights into the arrangement of functional groups and the overall geometry of such compounds (Berredjem, Bouasla, Aouf, & Barbey, 2010).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional group compatibility. The formation of allyl sulphide synthons via shifts of the phenylthio group is one such reaction, demonstrating the versatility of piperidine derivatives in synthetic chemistry (Brownbridge & Warren, 1975).

科学研究应用

药学应用

- 抗乙酰胆碱酯酶活性:一项研究报告了 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物的合成,并评估了其抗乙酰胆碱酯酶 (anti-AChE) 活性。在特定位置引入庞大的部分和烷基或苯基基团可大幅提高活性,突出了氮原子质量在提高哌啶衍生物活性中的作用。这表明在开发抗痴呆剂方面具有潜在应用 (Sugimoto 等人,1990)。

- 抗菌活性:合成了新的含磺酰胺的 N,N-二乙基酰胺,证明了其作为抗菌剂对大肠杆菌和金黄色葡萄球菌的显着效力。这项研究强调了哌啶和磺酰胺骨架在开发新型抗菌化合物中的应用 (Ajani 等人,2013)。

聚合物科学应用

- 端官能聚合物:取代的烯丙基硫化物已被用作链转移剂,以制备具有末端官能团的低分子量聚苯乙烯和聚(甲基丙烯酸甲酯)。该技术为创建具有特定端基的聚合物提供了一种多功能方法,该方法在包括药物输送系统和表面改性在内的各种应用中很有用 (Meijs 等人,1991)。

有机合成应用

- 稠合双环氨基酸的合成:描述了一种不对称合成方法,用于创建具有六氢环戊[c]吡啶骨架的稠合双环氨基酸。这涉及高度选择性的烯丙基化和非对映选择性 Pauson-Khand 环加成,表明其在合成具有生物活性的化合物和氮杂环中的重要性 (Günter & Gais,2003)。

- C(sp3)-H 键的自由基烯丙基化:开发了一种新方法,用于在光照射下在非酸性 C(sp3)-H 键处催化引入烯丙基。此过程利用 1,2-双(苯磺酰基)-2-丙烯作为烯丙基来源,展示了一种在温和条件下化学选择性修饰分子的创新方法 (Kamijo 等人,2016)。

安全和危害

未来方向

属性

IUPAC Name |

1-(4-methylsulfanylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S2/c1-3-10-17-16(19)13-8-11-18(12-9-13)23(20,21)15-6-4-14(22-2)5-7-15/h3-7,13H,1,8-12H2,2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIQUTDASHISBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(prop-2-en-1-yl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

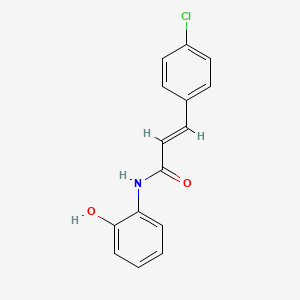

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)

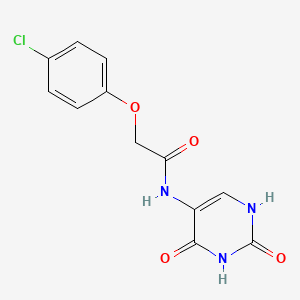

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)

![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)

![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)

![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)

![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)